
11-(Pentabromophenoxy)undecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Pentabromophenoxy)undecan-1-ol is a brominated organic compound with the molecular formula C17H24Br5O2. This compound is characterized by the presence of a pentabromophenoxy group attached to an undecanol chain. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Pentabromophenoxy)undecan-1-ol typically involves the reaction of 11-bromo-1-undecanol with pentabromophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
11-(Pentabromophenoxy)undecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 11-(Pentabromophenoxy)undecanal or 11-(Pentabromophenoxy)undecanoic acid.
Reduction: Formation of less brominated derivatives.
Substitution: Formation of 11-(Pentabromophenoxy)undecylamine or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
11-(Pentabromophenoxy)undecan-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studying the effects of brominated compounds on biological systems.
Medicine: Investigating potential therapeutic applications of brominated compounds.
Industry: Used in the production of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 11-(Pentabromophenoxy)undecan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
11-Bromo-1-undecanol: A precursor in the synthesis of 11-(Pentabromophenoxy)undecan-1-ol.
Pentabromophenol: Another brominated compound with similar properties.
11-(Tetrabromophenoxy)undecan-1-ol: A less brominated analog.
Uniqueness
This compound is unique due to the presence of five bromine atoms, which impart distinct chemical and physical properties. This high degree of bromination makes it particularly useful in applications requiring strong interactions with molecular targets.
Eigenschaften
CAS-Nummer |
281654-33-9 |
|---|---|
Molekularformel |
C17H23Br5O2 |
Molekulargewicht |
658.9 g/mol |
IUPAC-Name |
11-(2,3,4,5,6-pentabromophenoxy)undecan-1-ol |
InChI |
InChI=1S/C17H23Br5O2/c18-12-13(19)15(21)17(16(22)14(12)20)24-11-9-7-5-3-1-2-4-6-8-10-23/h23H,1-11H2 |
InChI-Schlüssel |
NDJVFGICPDKJQV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCO)CCCCCOC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{3-[(oxolan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B12583944.png)

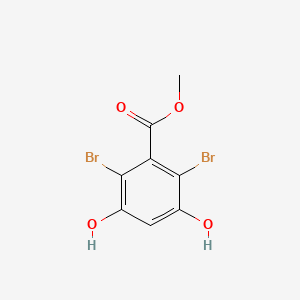
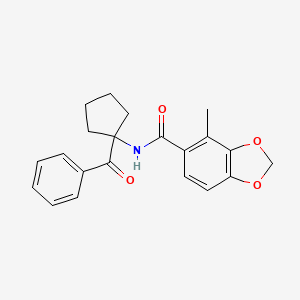
![Ethyl 2-[(benzenecarbothioyl)sulfanyl]butanoate](/img/structure/B12583968.png)
![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)
![2-[3-(Triphenylmethoxy)propyl]-1H-benzimidazole](/img/structure/B12583978.png)
![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
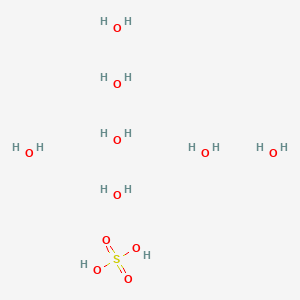
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
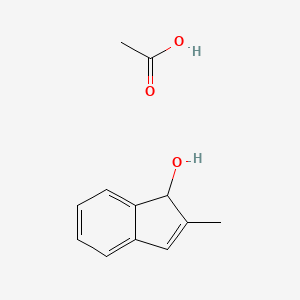
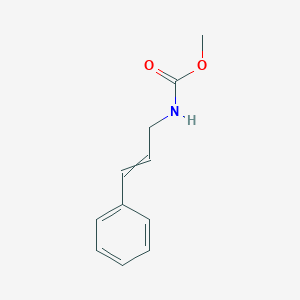
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
